N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an oxolane ring, and a pyrazole moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-2-13(3-5-15)17-14(7-11-23-17)12-19-16(22)6-10-21-9-1-8-20-21/h1-5,8-9,14,17H,6-7,10-12H2,(H,19,22)/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOBFCMAFHYBED-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)CCN2C=CC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)CCN2C=CC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the pyrazole moiety and its attachment to the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the oxolane and pyrazole moieties contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide
Uniqueness
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from its chlorinated or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
